Cytarazid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Cytarazid can be synthesized through a multi-step chemical process starting from uridineThis is typically achieved through a series of reactions including protection and deprotection steps, azidation, and glycosylation .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar chemical routes but optimized for higher yield and purity. The process includes rigorous purification steps such as crystallization and chromatography to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Cytarazid undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: The azido group in this compound can be reduced to an amino group, leading to the formation of different analogs.
Substitution: This compound can participate in nucleophilic substitution reactions, where the azido group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can have different biological activities and properties .
Scientific Research Applications
Cytarazid has a wide range of applications in scientific research:
Mechanism of Action
Cytarazid exerts its effects by incorporating into DNA during the S-phase of the cell cycle. Once incorporated, it inhibits DNA polymerase, preventing the elongation of the DNA strand. This leads to the disruption of DNA synthesis and ultimately induces cell death. This compound specifically targets rapidly dividing cells, making it effective against cancer cells .
Comparison with Similar Compounds
Cytarazid is similar to other nucleoside analogs such as:
- 2’-Deoxy-2’-methylidenecytidine (DMDC)
- 2’-Deoxy-2’-methylidene-5-fluorocytidine (FDMDC) These compounds also exhibit antitumor activities and are used in cancer research. this compound is unique due to its azido group, which provides distinct chemical properties and biological activities .
Conclusion
This compound is a valuable compound in the field of scientific research, particularly in cancer treatment. Its unique chemical structure and mechanism of action make it a potent antitumor agent with various applications in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
4-amino-1-[(2R,3S,4S,5R)-3-azido-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N6O4/c10-5-1-2-15(9(18)12-5)8-6(13-14-11)7(17)4(3-16)19-8/h1-2,4,6-8,16-17H,3H2,(H2,10,12,18)/t4-,6+,7-,8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEOYKPQEERVCAV-PXBUCIJWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67013-98-3 | |
Record name | Cytarazid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067013983 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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